(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid
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Overview
Description
(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique bicyclic structure combined with a quinoline moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-[(2R,5R)-5-ethenyl-1-azabicyclo[222]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include sulfuric acid, which acts as a catalyst and a dehydrating agent .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Commonly involves replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs .
Scientific Research Applications
(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes. Additionally, the bicyclic structure may interact with proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinine: Another quinoline derivative with antimalarial properties.
Cinchonine: A related compound with similar structural features and biological activities.
Tropane Alkaloids: Compounds with a similar bicyclic structure but different functional groups and activities.
Uniqueness
(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol stands out due to its unique combination of a bicyclic structure and a quinoline moiety. This dual functionality provides a versatile platform for various chemical modifications and biological investigations, making it a valuable compound in scientific research .
Properties
CAS No. |
11034-22-3 |
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Molecular Formula |
C40H50N4O8S |
Molecular Weight |
746.9 g/mol |
IUPAC Name |
(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid |
InChI |
InChI=1S/2C20H24N2O2.H2O4S/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4)/t2*13-,14?,19+,20-;/m00./s1 |
InChI Key |
RONWGALEIBILOG-QJEGDNEGSA-N |
impurities |
Commercially available quinidine salts contain not more than 20% of the respective dihydroquinidine salt, 1% of the respective quinine salt, and 1% of the respective dihydroquinine salt as impurities. /Quinidine/ |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3CC4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3CC4CCN3C[C@@H]4C=C)O.OS(=O)(=O)O |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O |
Color/Form |
Occurs as fine, needle-like, white crystals which frequently cohere in masses or as a fine, white powder. |
solubility |
WHITE; VERY BITTER; ODORLESS; FINE CRYSTALS; FREQUENTLY COHERING IN MASSES; PH (1% AQUEOUS SOLN): 6.0-6.8 PKA: 4.2, 8.8; SPECIFIC OPTICAL ROTATION: +212 @ 25 °C/D (95% ALCOHOL); ABOUT + 260 @ 25 °C/D (DILUTE HYDROCHLORIC ACID); DOES NOT LOSE ALL OF ITS WATER BELOW 120 °C 1 G DISSOLVES IN ABOUT 90 ML WATER, 15 ML BOILING WATER, 10 ML ALCOHOL, 3 ML METHANOL, 12 ML CHLOROFORM; INSOL IN ETHER, BENZENE; /DIHYDRATE/ Slightly sol in water and soluble in alcohol. |
Origin of Product |
United States |
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